molecular formula C11H16O5 B14224089 Benzoic acid;3-hydroperoxybutan-1-ol CAS No. 830345-65-8

Benzoic acid;3-hydroperoxybutan-1-ol

Cat. No.: B14224089
CAS No.: 830345-65-8
M. Wt: 228.24 g/mol
InChI Key: NRYJFKLAKZSIIG-UHFFFAOYSA-N
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Description

Benzoic acid;3-hydroperoxybutan-1-ol is a compound that combines the properties of benzoic acid and 3-hydroperoxybutan-1-ol. Benzoic acid is a well-known carboxylic acid widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . 3-hydroperoxybutan-1-ol, on the other hand, is a hydroperoxide derivative of butanol, which is less commonly encountered but has interesting chemical properties due to the presence of the hydroperoxy group.

Preparation Methods

The synthesis of benzoic acid;3-hydroperoxybutan-1-ol can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with 3-hydroperoxybutan-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial production methods for benzoic acid typically involve the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 3-hydroperoxybutan-1-ol can be achieved through the hydroperoxidation of butanol using hydrogen peroxide as the oxidizing agent.

Chemical Reactions Analysis

Benzoic acid;3-hydroperoxybutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroperoxy group in 3-hydroperoxybutan-1-ol makes it susceptible to oxidation reactions, where it can be converted to the corresponding alcohol or ketone. Common reagents for these reactions include hydrogen peroxide and various metal catalysts .

In substitution reactions, the benzoic acid moiety can undergo electrophilic aromatic substitution, where the hydrogen atoms on the benzene ring are replaced by other substituents. This can be achieved using reagents such as halogens, nitrating agents, and sulfonating agents .

Mechanism of Action

The mechanism of action of benzoic acid;3-hydroperoxybutan-1-ol involves the interaction of its functional groups with various molecular targets. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. It is conjugated to glycine in the liver and excreted as hippuric acid .

The hydroperoxy group in 3-hydroperoxybutan-1-ol can undergo homolytic cleavage to generate free radicals, which can initiate polymerization reactions or participate in oxidation processes. These free radicals can react with other molecules, leading to the formation of new chemical bonds and the generation of various products .

Comparison with Similar Compounds

Benzoic acid;3-hydroperoxybutan-1-ol can be compared with other similar compounds such as 3,4-dihydroxybenzoic acid, para-hydroxybenzoic acid, and 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid . These compounds share some structural similarities with this compound but differ in their functional groups and chemical properties.

For example, 3,4-dihydroxybenzoic acid and para-hydroxybenzoic acid have hydroxyl groups attached to the benzene ring, which makes them more hydrophilic and capable of forming hydrogen bonds.

This compound is unique due to the presence of both the benzoic acid and hydroperoxybutan-1-ol moieties, which confer a combination of antimicrobial, oxidative, and polymerization properties.

Properties

CAS No.

830345-65-8

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

benzoic acid;3-hydroperoxybutan-1-ol

InChI

InChI=1S/C7H6O2.C4H10O3/c8-7(9)6-4-2-1-3-5-6;1-4(7-6)2-3-5/h1-5H,(H,8,9);4-6H,2-3H2,1H3

InChI Key

NRYJFKLAKZSIIG-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)OO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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